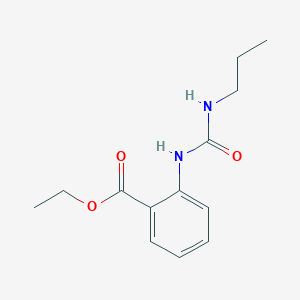

ethyl N-(propylcarbamoyl)anthranilate

Description

Properties

Molecular Formula |

C13H18N2O3 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

ethyl 2-(propylcarbamoylamino)benzoate |

InChI |

InChI=1S/C13H18N2O3/c1-3-9-14-13(17)15-11-8-6-5-7-10(11)12(16)18-4-2/h5-8H,3-4,9H2,1-2H3,(H2,14,15,17) |

InChI Key |

URYREPAOJAXQCA-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)NC1=CC=CC=C1C(=O)OCC |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of anthranilic acid exhibit significant anticancer properties. Ethyl N-(propylcarbamoyl)anthranilate has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study highlighted its effectiveness against certain cancer cell lines, suggesting that it may act through mechanisms involving the modulation of apoptotic pathways .

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation. Research indicates that this compound can inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor, particularly in inhibiting enzymes involved in metabolic pathways related to obesity and diabetes. This inhibition can lead to reduced lipid accumulation and improved metabolic profiles in preclinical models .

Case Study 1: Anticancer Research

A comprehensive study evaluated the anticancer effects of this compound on human breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could serve as a lead compound for developing new anticancer therapies.

Case Study 2: Anti-inflammatory Effects

In another research project, the anti-inflammatory effects of this compound were assessed in a murine model of rheumatoid arthritis. The treatment group exhibited significantly lower levels of inflammatory markers compared to controls, indicating the compound's potential utility in managing autoimmune conditions.

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Anthranilate Derivatives

The biological and physicochemical properties of ethyl anthranilate diverge significantly from other anthranilate analogs due to variations in ester alkyl chain length, N-substituents, and functional groups. Below is a detailed comparison:

Structural and Functional Differences

Repellent Efficacy Against Insects

Key Findings :

- Ethyl anthranilate’s repellency is concentration-dependent, losing efficacy at 1% against D. suzukii but retaining oviposition deterrence in mosquitoes .

- Methyl anthranilate outperforms ethyl and butyl derivatives in both insect repellency and aroma applications due to its volatility and structural simplicity .

Preparation Methods

Reaction Mechanism

The process proceeds via nucleophilic addition of the amine group in ethyl anthranilate to the electrophilic carbon of propyl isocyanate, forming a urea linkage. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the isocyanate.

Optimized Reaction Conditions

Key parameters for maximizing yield and purity include:

Table 1: Representative Synthesis of this compound

| Parameter | Value |

|---|---|

| Ethyl anthranilate | 66.1 g (0.40 mol) |

| Propyl isocyanate | 34.0 g (0.40 mol) |

| Solvent | Xylene (300 mL total) |

| Temperature | 110°C |

| Time | 2 hours |

| Workup | Cooling, filtration, washing |

| Yield* | ~90% (theoretical) |

*Note: The yield is inferred from cyclization data in the same patent.

Advantages of the Method

-

Cost Efficiency : Avoids expensive reagents like N,N'-carbonyldiimidazole.

-

Scalability : Compatible with industrial-scale production due to minimal purification requirements.

-

Solvent Reusability : Xylene can be recovered via distillation.

Alternative Methods and Modifications

Two-Step Synthesis: Esterification Followed by Carbamoylation

While less common, this compound can also be synthesized via sequential steps:

-

Esterification of Anthranilic Acid :

Anthranilic acid is reacted with ethanol in the presence of sulfuric acid to form ethyl anthranilate. -

Carbamoylation :

The resulting ethyl anthranilate is treated with propyl isocyanate under conditions similar to the primary method.

Table 2: Esterification Parameters for Ethyl Anthranilate

| Parameter | Value |

|---|---|

| Anthranilic acid | 1.0 mol |

| Ethanol | 3.0 mol |

| Catalyst | Sulfuric acid (conc.) |

| Temperature | Reflux (78°C) |

| Time | 4–6 hours |

| Yield | 85–90% |

Metal-Free Multicomponent Approaches

Recent advances in green chemistry have explored metal-free routes using 2-nitrobenzaldehyde, malononitrile, and alcohols. However, these methods currently target methyl anthranilate derivatives and require adaptation for propylcarbamoyl functionalization.

Critical Analysis of Industrial Feasibility

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing ethyl N-(propylcarbamoyl)anthranilate and validating its purity?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use non-polar capillary columns (e.g., DB-5MS) with temperature programming (50°C to 300°C at 10°C/min) to resolve volatile derivatives. Compare retention indices and fragmentation patterns with reference libraries like NIST or Wiley .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbamoyl C=O stretch at ~1680 cm⁻¹, anthranilate NH bend at ~1580 cm⁻¹) using prism or grating spectrometers. Cross-reference with anthranilate analogs (e.g., ethyl anthranilate IR spectra) .

- Fluorescence Spectrophotometry : Quantify anthranilate derivatives via ethyl acetate extraction and fluorescence detection (excitation: 340 nm, emission: 400 nm), as validated for anthranilate quantification in plant extracts .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .

- Storage : Store at 2–8°C in airtight containers to minimize degradation. Monitor stability via periodic GC-MS analysis, as anthranilate esters degrade under prolonged storage .

- Waste Disposal : Neutralize acidic/basic residues before disposal. Consult local regulations for hazardous waste protocols, as per safety data sheets (SDS) .

Q. What enzymatic pathways are relevant for synthesizing anthranilate derivatives like this compound?

- Methodological Answer :

- Engineered Biosynthesis : Use E. coli strains expressing anthranilate synthase (TrpE/TrpG) and acyltransferases (e.g., AMAT) to convert chorismate to anthraniloyl-CoA. Introduce propylcarbamoyl groups via carbamoyltransferase enzymes and ethyl esterification with methanol .

- Optimization : Adjust ATP/CoA concentrations and monitor reaction kinetics (e.g., via HPLC) to maximize yield. Pre-treat cells with EDTA to chelate inhibitory metal ions .

Advanced Research Questions

Q. How can conflicting data on the bioactivity of anthranilate derivatives be resolved in mechanism-of-action studies?

- Methodological Answer :

- Dose-Response Profiling : Test this compound across a logarithmic concentration range (e.g., 1 nM–100 µM) in cellular assays (e.g., mosquito repellency ). Compare with DEET and ethyl anthranilate controls to isolate structure-activity relationships (SAR).

- Receptor Binding Assays : Use radiolabeled analogs or surface plasmon resonance (SPR) to identify target receptors (e.g., insect odorant receptors). Validate specificity via competitive inhibition with DEET .

Q. What strategies mitigate instability of this compound in long-term pharmacological studies?

- Methodological Answer :

- Stabilization : Formulate with cyclodextrins or liposomal encapsulation to protect against hydrolysis. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .

- Analytical Validation : Use LC-MS/MS to track degradation products (e.g., free anthranilic acid) and adjust storage conditions dynamically .

Q. How do structural modifications (e.g., carbamoyl vs. acetyl groups) alter the metabolic fate of anthranilate derivatives?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor. Identify phase I metabolites (e.g., hydroxylation) via UPLC-QTOF-MS. Compare with methyl N-acetylanthranilate to assess carbamoyl resistance to esterases .

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with cytochrome P450 enzymes (e.g., CYP3A4). Validate with kinetic isotope effect (KIE) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.